molecular formula C15H13FO2 B1486587 1-(4-Fluorophenyl)-3-phenoxypropan-1-one CAS No. 92451-94-0

1-(4-Fluorophenyl)-3-phenoxypropan-1-one

Cat. No. B1486587
CAS RN: 92451-94-0
M. Wt: 244.26 g/mol
InChI Key: MAXBGQOCAWMCHK-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-phenoxypropan-1-one, also known as 1-FPP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is a white crystalline solid with a molecular weight of 236.2 g/mol and a melting point of 161-163°C. 1-FPP is a structural analog of the popular hallucinogen 1-benzylpiperazine (BZP).

Scientific Research Applications

Beta-Adrenoceptor Activity

A series of compounds including derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one were synthesized and evaluated for their beta-adrenoceptor activity. Certain compounds demonstrated potent beta 1-blockade with minimal beta 2-blockade, also exhibiting partial agonist activity. This finding suggests potential applications in cardiovascular research and drug development (Machin et al., 1983).

Anaerobic Transformation in Environmental Studies

Isomeric fluorophenols, similar to 1-(4-Fluorophenyl)-3-phenoxypropan-1-one, were utilized to explore the anaerobic transformation of phenol to benzoate. This research helps in understanding the environmental fate of phenolic compounds and their transformation in anaerobic conditions, relevant for pollution and waste management studies (Genthner et al., 1989).

Crystal Structure and Multicomponent Reactions

The compound 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one was used in a multicomponent reaction to synthesize a novel spiro compound. The study provides insights into the structural aspects and potential synthetic applications of fluorophenyl compounds in medicinal chemistry and material science (Sharma et al., 2013).

Beta 3-Adrenergic Agonists Research

Derivatives of 1-(4-Fluorophenyl)-3-phenoxypropan-1-one were investigated for their role as selective beta 3-adrenergic agonists, highlighting their potential in studying brown adipose tissue and thermogenesis. This research could contribute to obesity treatment strategies by targeting metabolic rate and weight gain (Howe et al., 1992).

Antitumor Agent Development

Research into 2-phenylquinolin-4-ones derivatives, including those with a fluorophenyl group, has led to the discovery of potent anticancer agents. These compounds exhibit significant cytotoxic activity against various cancer cell lines, offering a promising avenue for the development of new cancer therapies (Chou et al., 2010).

properties

IUPAC Name

1-(4-fluorophenyl)-3-phenoxypropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXBGQOCAWMCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-3-phenoxypropan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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